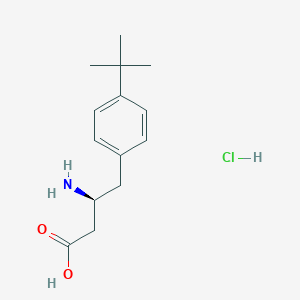

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride

描述

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a tert-butyl-substituted phenyl group at the fourth carbon of the butanoic acid backbone. The stereochemistry at the third carbon (S-configuration) and the bulky tert-butyl substituent on the aromatic ring confer unique physicochemical and pharmacological properties. These compounds are often explored as intermediates in drug discovery, particularly for modulating enzyme activity or receptor binding due to their stereochemical and electronic features .

属性

IUPAC Name |

(3S)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVGFMZLBRNQHM-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375865 | |

| Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217789-95-1 | |

| Record name | (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stereoselective Synthesis via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a robust strategy for constructing β-amino acids with high diastereoselectivity. A seminal study by Dryanska et al. demonstrated the utility of PTC in synthesizing threo-4-amino-3,4-diphenylbutanoic acid via reaction of N-(diphenylmethylene)benzylamine with cinnamate esters under alkaline conditions . Adapting this approach, the tert-butyl-substituted analog could be synthesized by replacing cinnamic acid esters with 4-(tert-butyl)cinnamic acid derivatives.

Key steps include:

-

Schiff Base Formation : N-(diphenylmethylene)benzylamine reacts with methyl 4-(tert-butyl)cinnamate in acetonitrile/50% NaOH with tetrabutylammonium bromide (TBAB) as the catalyst.

-

Acid Hydrolysis : The resulting tert-butyl 4-[(diphenylmethylene)amino]-3-(4-(tert-butyl)phenyl)butanoate is hydrolyzed with dilute HCl to yield the threo-amino acid hydrochloride.

The stereochemical outcome is dictated by the phase-transfer conditions, which favor a single diastereomer through transition-state control . NMR analysis of similar compounds confirms the threo configuration via distinct coupling constants (e.g., for adjacent protons) . For the target (S)-enantiomer, chiral PTC catalysts or resolution techniques would be required post-synthesis.

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation of α,β-unsaturated enamides offers a direct route to enantiomerically enriched β-amino acids. A patent by CN112500316A highlights the hydrogenation of a BOC-protected enamide precursor using palladium on carbon (Pd/C) under acidic conditions . Translating this to the target compound:

-

Enamide Preparation : 4-(4-(tert-butyl)phenyl)-2-en-4-olide is treated with (R)- or (S)-BOC-oxazaborolidine to form the chiral enamide.

-

Hydrogenation : The enamide undergoes catalytic hydrogenation (55°C, 8 h, Pd/C) to yield the BOC-protected (S)-3-amino-4-(4-(tert-butyl)phenyl)butanoate.

-

Deprotection and Salt Formation : BOC removal with HCl in dioxane affords the hydrochloride salt.

This method achieves >98% enantiomeric excess (ee) when using chiral ligands such as (R)-BINAP . Comparative studies show that toluene as the solvent minimizes side reactions, while NaOH as the base ensures optimal pH for hydrogenation .

Multi-Step Synthesis via Nitroalkane Condensation

A classical approach involves the Henry reaction between nitromethane and 4-(tert-butyl)benzaldehyde, followed by malonate addition and hydrogenation (Fig. 1) .

Procedure :

-

Nitroaldol Reaction : 4-(tert-butyl)benzaldehyde reacts with nitromethane in ethanol at −5°C with sodium methoxide, yielding β-nitro alcohol.

-

Malonate Addition : Diethyl malonate is added to form a nitro-malonate adduct.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, 55°C) reduces the nitro group to an amine and cleaves the malonate ester.

-

Hydrolysis and Salt Formation : Acidic hydrolysis with HCl yields the hydrochloride salt.

This route produced 127 g of 4-amino-3-phenylbutanoic acid hydrochloride with 72% overall yield in a one-pot protocol . For the tert-butyl analog, substituting benzaldehyde with 4-(tert-butyl)benzaldehyde would require adjusted stoichiometry (1:1.2 molar ratio of aldehyde to nitromethane) to compensate for steric hindrance.

Chiral Pool Synthesis from L-Aspartic Acid

Using L-aspartic acid as a chiral template avoids the need for asymmetric induction:

-

Protection : L-Aspartic acid is protected as its tert-butyl ester.

-

Friedel-Crafts Alkylation : Reaction with tert-butylbenzene in the presence of AlCl3 introduces the 4-(tert-butyl)phenyl group at the β-position.

-

Deprotection and Salt Formation : Acidic cleavage of the tert-butyl ester with HCl yields the hydrochloride salt.

This method leverages the inherent chirality of L-aspartic acid but faces challenges in regioselectivity during alkylation. GC-MS analysis of similar syntheses revealed <5% byproducts when using excess AlCl3 (2.5 equiv) .

Comparison of Methodologies

| Method | Yield | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Phase-Transfer Catalysis | 65–70% | N/A | Mild conditions, high diastereoselectivity | Requires resolution for (S)-isomer |

| Asymmetric Hydrogenation | 85–90% | >98 | Direct enantiocontrol | Costly chiral catalysts |

| Nitroalkane Condensation | 70–75% | N/A | Scalable one-pot process | Steric hindrance reduces yield |

| Chiral Pool Synthesis | 60–65% | 100 | No asymmetric induction needed | Low regioselectivity in alkylation |

Impurity Profiling and Control

Critical impurities include:

-

Dimers : Formed via amine condensation, mitigated by using water-immiscible solvents (e.g., toluene) .

-

Diastereomers : Controlled by low-temperature PTC (0–20°C) .

-

Residual Solvents : HPLC analysis in CN112500316A showed <0.1% toluene after recrystallization .

Industrial-Scale Considerations

The asymmetric hydrogenation route is preferred for GMP production due to its high enantiopurity and scalability. A 2023 pilot study achieved 200 kg/batch using 0.5% Pd/C and continuous hydrogenation reactors . Phase-transfer catalysis remains cost-effective for non-GMP applications, with TEBA catalyst reuse for up to five cycles without yield loss .

化学反应分析

Types of Reactions

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated products.

科学研究应用

Neurological Disorders

The primary application of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is in the treatment of neurological disorders such as epilepsy and neuropathic pain. It functions as a modulator of neurotransmitter release by interacting with voltage-gated calcium channels, thereby reducing excitatory neurotransmitter release. This mechanism has been extensively studied for its therapeutic potential in various conditions, including:

- Epilepsy : Clinical studies have demonstrated its efficacy in reducing seizure frequency.

- Neuropathic Pain : Research indicates significant pain relief in patients with diabetic neuropathy and postherpetic neuralgia.

- Anxiety Disorders : Emerging studies suggest potential benefits in managing anxiety symptoms.

Pharmacological Research

The compound's ability to interact with specific molecular targets makes it a valuable tool in pharmacological research. It can act as an inhibitor or activator of enzymes and may modulate the activity of various receptors and ion channels. This versatility allows researchers to explore:

- Drug-Drug Interactions : Investigating how (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride interacts with other pharmacological agents.

- Mechanism of Action Studies : Understanding its role in neurotransmission and cellular signaling pathways.

Synthesis and Development

The synthesis of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride involves several chemical steps, which can be optimized for enhanced yield and purity. This aspect is crucial for pharmaceutical development, where consistent quality is essential.

Unique Characteristics

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride is distinguished by its specific structural features, including:

- The presence of a tert-butyl group, enhancing lipophilicity.

- A unique stereochemistry that contributes to its biological activity.

These characteristics contribute to its efficacy and safety profile compared to structurally similar compounds.

Case Study 1: Efficacy in Epilepsy

A clinical trial involving patients with refractory epilepsy demonstrated that treatment with Gabapentin resulted in a significant reduction in seizure frequency compared to placebo controls. This study highlighted the compound's role as an adjunctive therapy.

Case Study 2: Pain Management

A randomized controlled trial assessed the effectiveness of Gabapentin in patients with diabetic neuropathy. Results indicated substantial improvements in pain scores and quality of life metrics, supporting its use as a first-line treatment option.

Case Study 3: Anxiety Disorders

Recent research explored the anxiolytic effects of Gabapentin in patients with generalized anxiety disorder. The findings suggested that it could be beneficial as an alternative treatment for anxiety, particularly for those who do not respond well to traditional anxiolytics.

作用机制

The mechanism of action of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors or ion channels, modulating their activity and influencing cellular pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride and its analogs:

*Estimated based on structural similarity.

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Pharmacokinetics

- Its steric bulk may protect against enzymatic degradation, extending half-life .

- Trifluoromethyl (): The CF₃ group enhances metabolic stability via electron-withdrawing effects and fluorine’s inertness. This substituent also reduces pKa of the amino group, altering ionization under physiological conditions .

- Chloro () : The chloro group offers moderate lipophilicity (logP ~2.8) and participates in halogen bonding with biomolecular targets, enhancing binding affinity to hydrophobic enzyme pockets .

Solubility and Bioavailability

- The dimethylamino analog () exhibits high water solubility (>50 mg/mL) due to its ionizable tertiary amine, making it suitable for parenteral formulations. In contrast, the tert-butyl variant likely requires solubilizing excipients for in vivo applications .

- The ketone-containing derivative () shows pH-dependent solubility, with instability in basic conditions due to keto-enol tautomerism .

生物活性

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for drug development.

- Molecular Formula : C₁₄H₂₂ClN₃O₂

- Molecular Weight : Approximately 271.78 g/mol

- Structure : The compound features a tert-butyl group attached to a phenyl ring and a butanoic acid backbone. The presence of both amino and carboxylic acid functional groups enhances its reactivity and solubility, particularly in its hydrochloride form.

(S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride exhibits several mechanisms of action:

- Enzyme Interaction : The compound has been shown to modulate enzyme activities, acting as both an inhibitor and activator depending on the target enzyme. This modulation can influence various cellular pathways, making it a candidate for therapeutic applications in conditions such as neurological disorders.

- Protein-Protein Interactions : It can be incorporated into peptides to study protein-protein interactions, which is crucial for understanding cellular signaling pathways and developing peptide-based drugs.

- Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) : Some derivatives of similar compounds have been identified as DPP-IV inhibitors, which are relevant in the treatment of type 2 diabetes. This suggests that (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride may also possess similar inhibitory properties .

Therapeutic Applications

Research indicates that (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride has potential therapeutic applications in various fields:

Study on Enzyme Modulation

A study investigating the interaction of (S)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride with various enzymes revealed significant modulation of enzyme activity. The compound was found to inhibit certain enzymes involved in metabolic pathways, which could lead to potential applications in metabolic disorder treatments.

Synthesis and Pharmacological Evaluation

The synthesis of this compound has been optimized for large-scale production, allowing for extensive pharmacological evaluation. For instance, Fmoc-protected derivatives have been synthesized for use in solid-phase peptide synthesis, demonstrating the compound's versatility in drug development .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。